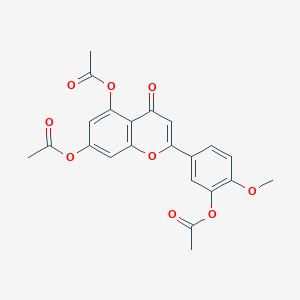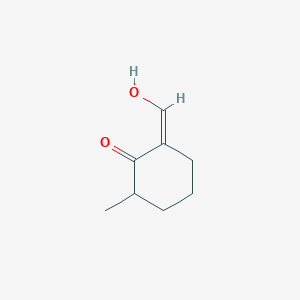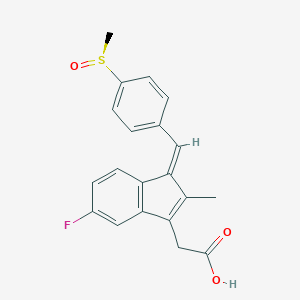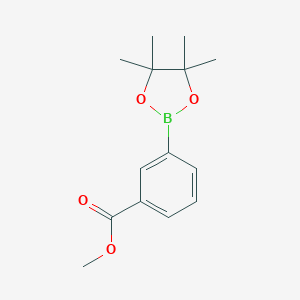
3-Methoxycarbonylphenylboronic acid pinacol ester
Vue d'ensemble
Description
3-Methoxycarbonylphenylboronic acid pinacol ester, also known as Methyl 3- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, is a chemical compound with the empirical formula C14H19BO4 . It is used in the preparation of non-noviosylated coumermycin A1 analogs targeting heat shock protein 90 dimer with dimeric inhibitors .
Molecular Structure Analysis
The molecular weight of 3-Methoxycarbonylphenylboronic acid pinacol ester is 262.11 . The SMILES string representation isCOC(=O)c1cccc(c1)B2OC(C)(C)C(C)(C)O2 . Physical And Chemical Properties Analysis
3-Methoxycarbonylphenylboronic acid pinacol ester is a white crystalline powder . It has a melting point of 91-95 °C . The density is 1.028 g/mL at 25 °C . It should be stored at 2-8°C .Applications De Recherche Scientifique
Catalyst-Transfer Suzuki–Miyaura Coupling Reaction
3-Methoxycarbonylphenylboronic acid pinacol ester is utilized in the synthesis of hyperbranched polythiophenes via catalyst-transfer Suzuki–Miyaura coupling reactions. This process involves the coupling of an AB2 monomer containing phenyl boronic acid pinacol ester and dibromothiophene units, leading to nearly defect-free hyperbranched polythiophenes (Segawa, Higashihara, & Ueda, 2013).
Room-Temperature Phosphorescence
Arylboronic esters, including phenylboronic acid pinacol ester, exhibit room-temperature phosphorescence in the solid state. This finding is significant as it challenges the general notion that phosphorescent organic molecules require heavy atoms for efficient generation of a triplet excited state. The phosphorescence properties are influenced more by solid-state molecular packing than the patterns and numbers of boron substituents (Shoji et al., 2017).
Allylic Arylation
The compound is used in the allylic arylation of cinnamyloxyphenylboronic acid pinacol esters. This process yields 1,3-diarylpropene derivatives with a phenolic hydroxyl group via a selective coupling reaction (Watanabe et al., 2014).
Rh(III)-Catalyzed C-H Bonds Coupling
Rhodium(III)-catalyzed C-H arylation of arenes with phenylboronic acid pinacol esters has been achieved. This method uses a removable N-pentafluorophenylbenzamide directing group and a bidentate phosphine ligand, increasing the yield of cross-coupling of C-H bonds with organoboron reagents (Wang et al., 2016).
Hydrolysis Stability
The stability of phenylboronic pinacol esters, including 3-methoxycarbonylphenylboronic acid pinacol ester, is a concern in pharmacological applications due to their susceptibility to hydrolysis, especially at physiological pH (Achilli et al., 2013).
Suzuki-Miyaura Condensation Polymerization
This compound plays a role in Suzuki-Miyaura coupling polymerization, leading to high-molecular-weight π-conjugated polymers with boronic acid (ester) moieties at both ends. This unstoichiometric polycondensation behavior is accounted for by intramolecular transfer of the Pd catalyst (Nojima et al., 2016).
Safety And Hazards
Propriétés
IUPAC Name |
methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BO4/c1-13(2)14(3,4)19-15(18-13)11-8-6-7-10(9-11)12(16)17-5/h6-9H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBJGSVBGUBATNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370421 | |
| Record name | 3-Methoxycarbonylphenylboronic acid pinacol ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxycarbonylphenylboronic acid pinacol ester | |
CAS RN |
480425-35-2 | |
| Record name | 3-Methoxycarbonylphenylboronic acid pinacol ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Methoxycarbonyl)benzeneboronic acid, pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



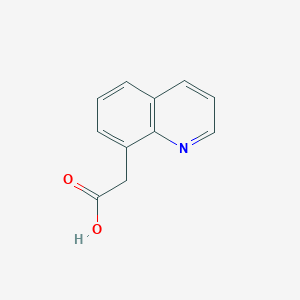
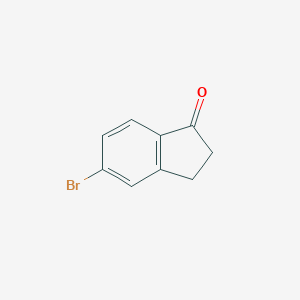
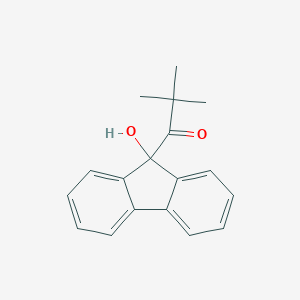
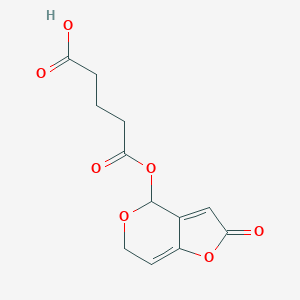
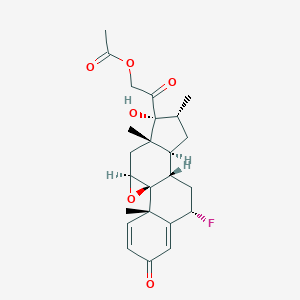
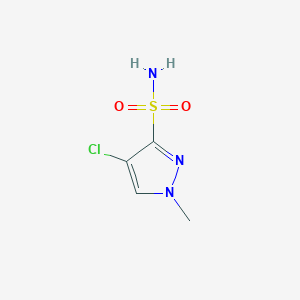
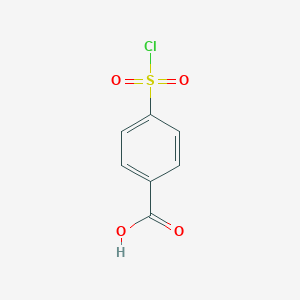
![N-[(Dimethylamino)methylene]-2-cyclopenten-1-amine](/img/structure/B130197.png)

